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Compound of Interest

Compound Name: 4,4'-Oxydibenzoic acid

Cat. No.: B1199100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of 4,4'-
Oxydibenzoic acid, a molecule of significant interest in the fields of crystal engineering,

materials science, and as a scaffold in medicinal chemistry. This document details the

molecular geometry, intermolecular interactions, and the experimental protocols used for its

structural determination, presenting a valuable resource for professionals engaged in research

and development.

Introduction
4,4'-Oxydibenzoic acid, also known as 4,4'-oxybis(benzoic acid), is a dicarboxylic acid

featuring two benzoic acid moieties linked by an ether oxygen atom. Its rigid, V-shaped

geometry and the presence of hydrogen bond donors and acceptors make it a versatile

building block for the construction of supramolecular assemblies, metal-organic frameworks

(MOFs), and polymers. Understanding its solid-state structure is crucial for predicting and

controlling the properties of these materials. This guide summarizes the key crystallographic

data and experimental procedures related to the single-crystal X-ray diffraction study of 4,4'-
Oxydibenzoic acid.

Molecular and Crystal Structure
The crystal structure of 4,4'-Oxydibenzoic acid has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the triclinic space group P1̅ with one molecule in the
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asymmetric unit. The key crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 4,4'-Oxydibenzoic Acid.

Parameter Value

CCDC Deposition Number 265022

Empirical Formula C₁₄H₁₀O₅

Formula Weight 258.23 g/mol

Crystal System Triclinic

Space Group P1̅

a (Å) 5.3654 (9)

b (Å) 6.4093 (11)

c (Å) 8.891 (2)

α (°) 82.99 (3)

β (°) 85.98 (3)

γ (°) 75.98 (2)

Volume (Å³) 291.81 (10)

Z 1

Temperature (K) 100

Wavelength (Å) 0.71073

R-factor (%) 4.5

Molecular Conformation
The molecule of 4,4'-Oxydibenzoic acid adopts a bent conformation, with the two phenyl rings

oriented at a significant dihedral angle to each other. The central C-O-C ether linkage is a key

determinant of the overall molecular shape. Selected bond lengths, bond angles, and torsion
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angles are presented in Tables 2, 3, and 4, respectively, providing a quantitative description of

the molecular geometry.

Table 2: Selected Bond Lengths (Å).

Atom 1 Atom 2 Length (Å)

O(3) C(4) 1.381(2)

O(3) C(11) 1.382(2)

C(7) O(1) 1.317(2)

C(7) O(2) 1.222(2)

C(14) O(4) 1.315(2)

C(14) O(5) 1.223(2)

C(1) C(2) 1.391(2)

C(1) C(6) 1.390(2)

C(4) C(3) 1.388(2)

C(4) C(5) 1.387(2)

Table 3: Selected Bond Angles (°).
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Atom 1 Atom 2 Atom 3 Angle (°)

C(4) O(3) C(11) 117.97(12)

O(1) C(7) O(2) 122.9(2)

O(1) C(7) C(1) 113.8(2)

O(2) C(7) C(1) 123.3(2)

O(4) C(14) O(5) 122.8(2)

O(4) C(14) C(8) 114.0(2)

O(5) C(14) C(8) 123.2(2)

C(2) C(1) C(7) 120.5(2)

C(6) C(1) C(7) 120.0(2)

Table 4: Selected Torsion Angles (°).

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

C(11) O(3) C(4) C(3) 14.8(3)

C(11) O(3) C(4) C(5) -166.0(2)

C(4) O(3) C(11) C(10) 158.4(2)

C(4) O(3) C(11) C(12) -21.1(3)

O(1) C(7) C(1) C(2) 178.6(2)

O(2) C(7) C(1) C(6) 179.0(2)

O(4) C(14) C(8) C(9) 179.3(2)

O(5) C(14) C(8) C(13) 179.0(2)

Supramolecular Assembly and Hydrogen Bonding
The crystal packing of 4,4'-Oxydibenzoic acid is dominated by a robust hydrogen bonding

network. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers
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through strong O—H···O hydrogen bonds.[1][2] This is a common and highly stable motif in the

crystal structures of carboxylic acids. These dimers are further organized into one-dimensional

zigzag chains that propagate along the direction.[1] The key hydrogen bonding parameters are

detailed in Table 5.

Table 5: Hydrogen Bond Geometry (Å, °).

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)

O(1)—

H(1)···O(5)ⁱ
0.84 1.79 2.628(2) 176

Symmetry code: (i) -x+1, -y+1, -z+1

Beyond the primary hydrogen bonding, the overall crystal packing is influenced by weaker C—

H···O interactions and π-π stacking interactions between the aromatic rings of adjacent chains,

leading to a stable three-dimensional architecture.

Experimental Protocols
The determination of the crystal structure of 4,4'-Oxydibenzoic acid involves several key

experimental stages, from crystal growth to data analysis. A detailed, generalized protocol is

provided below.

Crystal Growth
Single crystals of 4,4'-Oxydibenzoic acid suitable for X-ray diffraction were obtained by slow

evaporation from an ethanol solution.[1]

Materials: 4,4'-Oxydibenzoic acid (commercially available, e.g., from Sigma-Aldrich),

Ethanol (analytical grade).

Procedure:

A saturated solution of 4,4'-Oxydibenzoic acid in ethanol was prepared at room

temperature.
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The solution was filtered to remove any insoluble impurities.

The clear filtrate was left undisturbed in a loosely covered container to allow for slow

evaporation of the solvent.

Colorless, block-shaped crystals typically form within several days.

Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal was selected and mounted on a diffractometer for data collection.

Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector and a

monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is typically used. The data for the

referenced structure was collected at a low temperature of 100 K to minimize thermal

vibrations.[1][2]

Data Collection Strategy:

The crystal is mounted on a goniometer head.

The unit cell parameters and crystal orientation matrix are determined from a preliminary

set of diffraction images.

A full sphere of diffraction data is collected using a combination of φ and ω scans to

ensure high completeness and redundancy.

Data collection parameters such as exposure time per frame and scan width are optimized

based on the crystal's diffracting power.

Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.

Data Reduction: The raw diffraction images are integrated to obtain the intensities of the

individual reflections. These intensities are then corrected for various factors, including

Lorentz and polarization effects, and an absorption correction is applied.
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Structure Solution: The crystal structure is typically solved using direct methods or dual-

space methods, which phase the structure factors to generate an initial electron density map.

Structure Refinement: The initial structural model is refined against the experimental data

using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms attached to oxygen are typically located in the difference Fourier map and

refined with distance restraints, while those attached to carbon are placed in calculated

positions and refined using a riding model.

Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of

4,4'-Oxydibenzoic acid.
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Caption: Experimental workflow for the crystal structure determination of 4,4'-Oxydibenzoic
acid.
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Caption: Hydrogen bonding interactions forming centrosymmetric dimers and subsequent

zigzag chains.

Conclusion
The crystal structure of 4,4'-Oxydibenzoic acid is characterized by a distinct V-shaped

molecular conformation and a robust, hydrogen-bonded network that drives the formation of

one-dimensional chains. The detailed structural parameters and experimental protocols

presented in this guide offer a comprehensive resource for researchers in materials science,

crystallography, and drug development. This foundational knowledge is essential for the

rational design of new materials and molecular systems based on this versatile building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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